molecular formula C15H12N2O4 B2531165 FEN1 Inhibitor C3 CAS No. 2109805-87-8

FEN1 Inhibitor C3

Cat. No. B2531165
CAS RN: 2109805-87-8
M. Wt: 284.271
InChI Key: BBJIIPZSHQTBLW-UHFFFAOYSA-N
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Description

FEN1 Inhibitor C3 is a small-molecule compound that targets Flap Endonuclease 1 (FEN1), a core protein in the base excision repair (BER) pathway . FEN1 plays a key role in maintaining genomic stability and integrity, participating in Okazaki fragment maturation during DNA replication . Abnormal expression or mutation of FEN1 can lead to various diseases, including cancers . Overexpression of FEN1 contributes to drug resistance in several types of cancers .

Mechanism of Action

FEN1 Inhibitor C3 works by inhibiting the function of FEN1, a key protein in the BER pathway . This inhibition can lead to increased association of FEN1 with chromatin in S-phase cells and recruitment of PARP1 enzyme . It can also cause cell cycle arrest and dose-dependent decrease of S-phase BrdU incorporation into DNA

properties

IUPAC Name

3-hydroxy-1-(4-methoxyphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-21-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)14(18)17(20)15(16)19/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJIIPZSHQTBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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